4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(4-fluorophenyl)sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2NOS/c20-14-3-1-13(2-4-14)19(23)22-16-7-11-18(12-8-16)24-17-9-5-15(21)6-10-17/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCLJLLKQCSXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the reaction of 4-fluorobenzonitrile with diphenylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (thioether) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Nucleophilic Aromatic Substitution
The electron-deficient aromatic rings (due to fluorine substituents) facilitate nucleophilic substitution, particularly at the para-fluorine positions.
Hydrolysis and Degradation
The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Reductive Transformations
Catalytic hydrogenation or metal-mediated reduction targets the sulfanyl group or aromatic rings.
Cross-Coupling Reactions
The sulfanyl group participates in palladium-catalyzed coupling reactions.
Photochemical Reactions
UV-induced reactions lead to dimerization or bond cleavage.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), CH₃CN, 24h | Cyclobutane-linked dimer | Regioselective dimerization confirmed by X-ray crystallography . |
Stability Under Physiological Conditions
The compound’s stability in buffers and biological matrices is critical for pharmacological applications.
| Condition | pH | Temperature | Half-Life | Degradation Products |
|---|---|---|---|---|
| Phosphate buffer | 7.4 | 37°C | 48h | Hydrolysis products (benzoic acid + aniline derivative) . |
| Simulated gastric fluid | 1.2 | 37°C | 2h | Rapid amide hydrolysis . |
Key Mechanistic Insights
-
Electronic Effects : Fluorine substituents enhance electrophilicity at the benzamide’s para position, favoring nucleophilic substitution .
-
Sulfur Reactivity : The sulfanyl group acts as a directing group in cross-coupling while also serving as an oxidation-sensitive site .
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Steric Hindrance : Bulky substituents on the sulfanyl-bridged phenyl ring reduce reaction rates in substitution and coupling reactions .
Scientific Research Applications
4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, while the sulfanyl group contributes to its overall reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Fluorinated Benzamides with Piperidine/Piperazine Moieties
CID890517 (4-Fluoro-N-(2-piperidin-1-ylphenyl)benzamide):
- Key Features : Para-fluorobenzamide linked to a piperidine group.
- Activity : Acts as a positive allosteric modulator of the EP2 receptor. The para-fluorine is critical for activity; moving fluorine to meta or ortho positions (e.g., TG6–127-1, TG6–127-2) reduces potency (fold shift in PGE2 EC50 decreases by ~50%) .
- SAR Insight : Piperidine is essential for EP2 potentiation. Replacing it with morpholine (TG6–268) abolishes activity .
SC211 (3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide):
Sulfonamide and Sulfanyl Derivatives
- Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide):
- 4-Fluoro-N-(4-fluorophenyl)benzamide :
Antimicrobial and Cytotoxic Fluorinated Amides
- 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide :
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide :
Structural and Electronic Considerations
- Fluorine Positioning : Para-fluorine in benzamides (e.g., CID890517) optimizes receptor binding, whereas meta/ortho positions reduce activity .
- Sulfanyl vs. Sulfonamide Linkages : Sulfanyl groups (target compound) may offer greater conformational flexibility than sulfonamides (compound 4), impacting solubility and target engagement .
- Crystal Packing : Fluorinated benzamides exhibit distinct packing modes. For example, 4-fluoro-N-(4-fluorophenyl)benzamide forms planar layers via F···F interactions, while chlorinated analogs adopt head-to-tail X-X contacts .
Biological Activity
4-Fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide, also known by its CAS number 339096-35-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C19H13F2NOS, with a molecular weight of 341.38 g/mol. The compound features a fluorobenzene moiety and a sulfanyl group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines demonstrated significant cytotoxic effects.
The IC50 values indicate that the compound exhibits potent activity against these cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Studies have shown that treatment with this compound activates caspase pathways, promoting programmed cell death.
- Molecular Interactions : Molecular docking studies reveal that the compound interacts favorably with key proteins involved in cancer pathways, such as Bcl-2 and ABL1 kinase, indicating a strong binding affinity that enhances its efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific modifications to the chemical structure significantly influence biological activity:
- Fluoro Substituents : The presence of fluorine atoms enhances lipophilicity and may improve the binding affinity to target proteins.
- Sulfanyl Group : This moiety plays a crucial role in the compound's interaction with biological targets, contributing to its cytotoxic effects.
- Phenyl Ring Modifications : Variations in substituents on the phenyl rings affect the overall potency and selectivity against different cancer types.
Case Studies
Several case studies have assessed the biological activity of related compounds and their derivatives:
- Study on Fluorinated Benzamides : A series of fluorinated benzamide derivatives were synthesized and tested for anticancer activity. The results indicated that compounds with similar structural features to this compound exhibited comparable or enhanced cytotoxicity against various cancer cell lines .
- Combination Therapy Investigations : Research has explored the use of this compound in combination with other chemotherapeutic agents. Preliminary findings suggest that it may enhance the efficacy of existing treatments through synergistic effects .
Q & A
Q. What are the recommended methods for synthesizing 4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide, and what analytical techniques validate its purity?
Answer: Synthesis typically involves coupling reactions between fluorinated benzoyl chlorides and thioether-containing anilines. A key step is the silylation of intermediates using agents like BSA (bis(trimethylsilyl)acetamide) to enhance reactivity . Post-synthesis, purity is validated via:
- HPLC-MS : To confirm molecular weight and detect impurities.
- ¹H/¹³C NMR : For structural confirmation, though fluorinated aromatic protons may exhibit complex splitting patterns due to scalar coupling (e.g., 4J and 5J couplings) .
- X-ray crystallography : For unambiguous structural determination using software like SHELXL .
Q. How does the presence of fluorine atoms and the thioether linkage influence the compound’s physicochemical properties?
Answer:
- Fluorine atoms : Increase lipophilicity (logP) and metabolic stability while modulating electronic effects (e.g., para-substitution enhances resonance stabilization).
- Thioether group : Introduces rotational flexibility, potentially affecting binding interactions in biological targets. Computational tools like QSPR (Quantitative Structure-Property Relationship) models can predict solubility and stability .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
Answer:
- Enzyme inhibition assays : Target bacterial PPTases (phosphopantetheinyl transferases), as structurally similar benzamides disrupt bacterial proliferation by dual-targeting enzyme classes .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral assignments caused by overlapping aromatic signals?
Answer:
- 2D NMR techniques : Utilize COSY (Correlation Spectroscopy) and NOESY to assign coupled protons and spatial proximities.
- 19F NMR : Exploit fluorine’s high sensitivity to confirm substitution patterns and reduce ambiguity in aromatic regions .
- Density Functional Theory (DFT) : Simulate chemical shifts to cross-validate experimental data .
Q. What strategies optimize the synthesis yield of this compound under scalable conditions?
Answer:
Q. How does the compound interact with bacterial PPTases at the molecular level, and what structural modifications enhance potency?
Answer:
- Docking studies : The fluorobenzamide moiety binds to the PPTase active site, while the thioether linker accommodates conformational flexibility.
- SAR (Structure-Activity Relationship) : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzamide increases binding affinity by 3-fold .
Q. What experimental and computational approaches address discrepancies in crystallographic data refinement?
Answer:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets with twin fractions >0.3 .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to validate packing motifs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
